molecular formula C14H10N2O4 B1251816 5,7-dihydroxy-3-(4-hydroxyphenyl)-4(3H)-quinazolinone

5,7-dihydroxy-3-(4-hydroxyphenyl)-4(3H)-quinazolinone

Cat. No. B1251816
M. Wt: 270.24 g/mol
InChI Key: VIZPQPBPYLOQMH-UHFFFAOYSA-N
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Patent
US07381730B2

Procedure details

A mixture of 100 mg (0.32 mmol) of 5,7-dimethoxy-3-(4-methoxyphenyl)-4(3H)-quinazolinone as prepared in Example 18 or 19, and 524 mg (6.24 mmol) of sodium ethanethiolate in 2 ml of DMF was refluxed for 3.5 hr. DMF was evaporated and the residue dissolved in water. Concentrated HCl was added to adjust the pH to 5. The precipitate was filtered, dried and purified by chromatography on silica gel (loaded with CH2Cl2 and a slight amount of MeOH, eluted with 70% EtOAc in hexane) to yield 51 mg of 5,7-dihydroxy-3-(4-hydroxyphenyl)-4(3H)-quinazolinone (59%) as an off-white solid.
Name
5,7-dimethoxy-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
524 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]([O:13]C)[CH:10]=[C:9]2[C:4]=1[C:5](=[O:23])[N:6]([C:15]1[CH:20]=[CH:19][C:18]([O:21]C)=[CH:17][CH:16]=1)[CH:7]=[N:8]2.C([S-])C.[Na+]>CN(C=O)C>[OH:2][C:3]1[CH:12]=[C:11]([OH:13])[CH:10]=[C:9]2[C:4]=1[C:5](=[O:23])[N:6]([C:15]1[CH:16]=[CH:17][C:18]([OH:21])=[CH:19][CH:20]=1)[CH:7]=[N:8]2 |f:1.2|

Inputs

Step One
Name
5,7-dimethoxy-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Quantity
100 mg
Type
reactant
Smiles
COC1=C2C(N(C=NC2=CC(=C1)OC)C1=CC=C(C=C1)OC)=O
Step Two
Name
Quantity
524 mg
Type
reactant
Smiles
C(C)[S-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3.5 hr
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
DMF was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water
ADDITION
Type
ADDITION
Details
Concentrated HCl was added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (
WASH
Type
WASH
Details
a slight amount of MeOH, eluted with 70% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C(N(C=NC2=CC(=C1)O)C1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.